XK469

Catalog No.
S548270
CAS No.
157435-10-4
M.F
C17H13ClN2O4
M. Wt
344.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
XK469

CAS Number

157435-10-4

Product Name

XK469

IUPAC Name

2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid

Molecular Formula

C17H13ClN2O4

Molecular Weight

344.7 g/mol

InChI

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16/h2-10H,1H3,(H,21,22)

InChI Key

NUQZXROIVGBRGR-UHFFFAOYSA-N

SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl

Synonyms

NSC-697887

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl

Description

The exact mass of the compound 2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 698216. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinoxalines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

XK469, chemically known as 2(R)-[4-(7-chloro-2-quinoxalinyl)oxyphenoxy]propionic acid, is a selective inhibitor of topoisomerase IIβ, a crucial enzyme involved in DNA replication and repair. It was initially identified for its potential as an anticancer agent due to its ability to stabilize topoisomerase II-DNA cleavage complexes, leading to irreversible DNA damage and cell death in cancer cells . The compound has garnered attention not only for its antitumor properties but also for its cardioprotective potential in specific contexts, such as mitigating the toxic effects of other chemotherapeutic agents like daunorubicin .

XK469 primarily acts through the stabilization of topoisomerase II-DNA complexes, resulting in the formation of protein-DNA crosslinks. This mechanism is particularly relevant in the context of cancer therapy, where it can lead to cell cycle arrest and apoptosis in malignant cells. The compound can induce reversible crosslinks between proteins and DNA, which can disrupt normal cellular processes and contribute to its cytotoxic effects .

XK469 exhibits significant biological activity as a topoisomerase IIβ poison. Its effects include:

  • Cell Cycle Arrest: XK469 has been shown to induce G2-M phase arrest in various cancer cell lines, which is associated with the phosphorylation of cdc2 and decreased cdc2 kinase activity .
  • Cytotoxicity: The R(+) isomer of XK469 is notably more cytotoxic than its S(−) counterpart, indicating that stereochemistry plays a critical role in its biological activity .
  • Cardioprotection: In studies involving rat neonatal cardiomyocytes, XK469 demonstrated the ability to partially prevent daunorubicin-induced toxicity without compromising the latter's antiproliferative effects on leukemic cells .

The synthesis of XK469 involves several steps, including the preparation of its sodium salt. The compound can be synthesized via a multi-step organic reaction process that typically includes:

  • Formation of Quinoxaline Derivatives: Starting materials are reacted to form 7-chloro-2-quinoxaline.
  • Coupling Reactions: The quinoxaline derivative is then coupled with phenolic compounds to form the desired ether linkages.
  • Final Modifications: Further modifications may include esterification or other functional group transformations to yield XK469 in its active form.

Detailed methodologies for synthesizing analogs of XK469 have been documented, indicating a robust framework for exploring structural variations and their biological implications .

XK469 has potential applications in several areas:

  • Cancer Therapy: Due to its ability to induce DNA damage selectively in cancer cells, XK469 is being investigated as a therapeutic agent against various tumors.
  • Cardioprotection: Its cardioprotective properties suggest potential use in combination therapies with other chemotherapeutics to mitigate cardiac toxicity .
  • Research Tool: XK469 serves as a valuable tool for studying topoisomerase IIβ function and the mechanisms underlying DNA damage response.

Interaction studies have highlighted the complex behavior of XK469 with other compounds and biological systems:

  • Combination Therapies: Research indicates that XK469 can enhance the effects of other anticancer agents while providing protection against their side effects, particularly in cardiac tissues .
  • Mechanistic Insights: Studies have elucidated how XK469 interacts with cellular machinery, particularly in stabilizing topoisomerase II-DNA complexes and inducing apoptosis through various signaling pathways .

Several compounds share structural or functional similarities with XK469. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
ICRF-187Topoisomerase II inhibitorClinically approved cardioprotective agent
EtoposideTopoisomerase II poisonCommonly used in cancer therapy
DoxorubicinAnthracycline antibioticInduces DNA damage but has significant cardiotoxicity
TeniposideTopoisomerase II poisonSimilar action but different structural properties

XK469 stands out due to its selective action on topoisomerase IIβ and its potential dual role as both an anticancer agent and a cardioprotective compound. Its unique structure allows for specific interactions that may not be present in other topoisomerase inhibitors.

Structural Characterization and Stereochemical Properties

XK469 is a racemic mixture of two enantiomers, R(+)-XK469 (NSC 698215) and S(−)-XK469 (NSC 698216), with the R-isomer exhibiting superior antitumor activity. Its structure comprises three regions:

  • Region I: A 7-chloroquinoxaline ring (A-ring).
  • Region II: A hydroquinone-derived phenoxy linker.
  • Region III: A propionic acid moiety (Figure 1).

Table 1: Key Structural and Stereochemical Data

PropertyValue/DescriptionSource
Molecular FormulaC₁₇H₁₂ClN₂O₄·Na (sodium salt)
Molecular Weight366.73 g/mol (sodium salt)
StereochemistryRacemic (R/S = 1:1)
Optical Activity(+) for R-isomer, (−) for S-isomer
SMILES[Na+].CC(OC1=CC=C(OC2=CN=C3C=CC(Cl)=CC3=N2)C=C1)C([O-])=O
InChI KeyOJENKXNXJPNEPU-UHFFFAOYSA-M

The 7-chloro substitution on the quinoxaline ring is critical for activity; analogs with substitutions at other positions (e.g., 5-, 6-, or 8-chloro) show reduced potency.

Synthetic Pathways and Optimization Strategies

XK469 is synthesized through a multi-step process involving:

  • Quinoxaline Ring Formation: Condensation of o-phenylenediamine with dichloroacetic acid derivatives.
  • Phenoxy Linkage: Coupling the chloroquinoxaline with hydroquinone via nucleophilic aromatic substitution.
  • Propionic Acid Attachment: Introduction of the lactic acid moiety through esterification.

Key synthetic challenges include maintaining regioselectivity at the 7-position of the quinoxaline and optimizing yield under mild conditions to prevent decomposition. Modifications to the linker (e.g., resorcinol or catechol analogs) or carboxylic acid group (e.g., amides, nitriles) abolished activity, underscoring the pharmacophore’s sensitivity.

Table 2: Analogs and Their Antitumor Activity

Analog ModificationAntitumor Activity (vs. XK469)Source
7-Chloro (XK469)100% (reference)
7-Methoxy20–30%
7-Azido<10%
3-Chloro (B-ring substitution)Inactive
Tetrazole (COOH replacement)Inactive

Physicochemical Properties and Stability Profiling

XK469 is a weak acid (pKa = 2.7–2.9) with poor aqueous solubility (0.274 µg/mL). Formulation strategies include:

  • pH Adjustment: Solubility increases to 1.2 mg/mL at pH 4.5.
  • Cyclodextrin Complexation: 20% hydroxypropyl-β-cyclodextrin (HPβCD) enhances solubility to 5.85 mg/mL.
  • Sodium Salt Formation: Improves solubility for intravenous administration.

Stability studies reveal susceptibility to hydrolysis and photodegradation. A validated HPLC method (ODS column, MeOH/H₂O mobile phase) separates XK469 from decomposition products (e.g., quinoxaline ring-opened derivatives).

Table 3: Physicochemical and Stability Data

PropertyValueSource
Intrinsic Solubility0.274 µg/mL
Solubility (pH 4.5)1.2 mg/mL
Plasma Half-Life (Human)63 hours
Degradation PathwayHydrolysis, photolysis

Role of Quinoxaline Core Modifications on Antitumor Efficacy

The quinoxaline core of XK469 (2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propanoic acid) serves as the fundamental structural framework responsible for its antitumor activity [1] [4]. Comprehensive structure-activity relationship studies have systematically evaluated the impact of various substituents on the quinoxaline ring system, revealing critical insights into the molecular requirements for optimal biological activity [12] [20].

The 7-position of the quinoxaline ring emerges as the most crucial site for halogen substitution, with chlorine providing the optimal balance of electronic and steric properties [12] [20]. Research demonstrates that halogen substituents located at the 7-position of 2-{4-[(2-quinoxalinyl)oxy]phenoxy}propionic acid derivatives generate the most highly and broadly active antitumor agents [12]. This positional specificity is underscored by the complete loss of antitumor activity observed when the chlorine substituent is relocated to alternative positions on the quinoxaline ring system [12] [20].

Table 1: Quinoxaline Ring Substitution Effects on Antitumor Activity

Substitution PositionSubstituentAntitumor ActivityReference
7-positionChloroHighly active [12] [20]
7-positionMethylMuch less active [12] [20]
7-positionMethoxyMuch less active [12] [20]
7-positionAzidoMuch less active [12] [20]
5-positionChloroEssentially inactive [12] [20]
6-positionChloroEssentially inactive [12] [20]
8-positionChloroEssentially inactive [12] [20]
6-positionNitroEssentially inactive [12] [20]
7-positionNitroEssentially inactive [12] [20]
7-positionAminoEssentially inactive [12] [20]

The electronic properties of substituents at the 7-position significantly influence biological activity [12]. Electron-withdrawing groups, particularly halogens, demonstrate superior activity compared to electron-donating substituents [12] [20]. The chlorine atom at the 7-position appears to provide an optimal electronic environment that enhances interaction with the molecular target while maintaining appropriate physicochemical properties for cellular uptake and distribution [12].

Regioisomeric modifications further emphasize the importance of precise substitution patterns [12] [20]. The 3-chloro regioisomer of XK469, where the chlorine is positioned on the B-ring of the quinoxaline system, exhibits complete loss of antitumor activity [12] [20]. This finding indicates that the spatial orientation and electronic influence of the chlorine substituent must be precisely positioned at the 7-position of the A-ring to maintain biological efficacy [12].

Studies investigating the unsubstituted quinoxaline core reveal that the presence of the 7-chloro substituent is essential for activity [12] [20]. The A-ring unsubstituted derivative shows no measurable antitumor activity, demonstrating that the chlorine atom is not merely beneficial but absolutely required for the compound's therapeutic potential [12] [20].

Impact of Phenoxypropionic Acid Substituents on Target Selectivity

The phenoxypropionic acid moiety of XK469 plays a critical role in determining target selectivity, particularly the selective inhibition of topoisomerase II beta over topoisomerase II alpha [4] [11] [21]. The connector linkage between the quinoxaline core and the propionic acid side chain demonstrates remarkable structural specificity requirements that directly correlate with target selectivity [12] [20].

The hydroquinone (1,4-dioxy) connector linkage represents the optimal configuration for maintaining topoisomerase II beta selectivity [12] [20]. This specific arrangement allows for precise positioning of the quinoxaline core relative to the carboxylic acid functionality, facilitating optimal interaction with the target enzyme [12] [20]. When this connector linkage is modified to alternative configurations, complete loss of antitumor activity occurs [12] [20].

Table 2: Connector Linkage Modifications and Biological Activity

Connector TypeConfigurationTarget SelectivityAntitumor ActivityReference
Hydroquinone1,4-dioxyTopoisomerase II beta selectiveActive [12] [20]
Resorcinol1,3-dioxyNo selectivityInactive [12] [20]
Catechol1,2-dioxyNo selectivityInactive [12] [20]

The topoisomerase II beta selectivity of XK469 is quantitatively demonstrated through enzyme inhibition studies [4] [11]. The S(-) enantiomer exhibits an inhibitory concentration of 160 micromolar against topoisomerase II beta, while requiring 5 millimolar concentration for topoisomerase II alpha inhibition [11]. This represents a 31-fold selectivity ratio favoring topoisomerase II beta over topoisomerase II alpha [11] [21].

The phenoxypropionic acid substituent pattern contributes to the unique solid tumor selectivity observed with XK469 [4] [11]. Solid tumors characteristically contain large populations of cells in the G1/G0 phases of the cell cycle, where topoisomerase II beta expression is elevated while topoisomerase II alpha levels remain low [4] [11]. This differential expression pattern explains why XK469 demonstrates preferential activity against solid tumors compared to leukemias, which typically express high levels of topoisomerase II alpha [4] [11].

The carboxylic acid functionality within the phenoxypropionic acid moiety can be modified while retaining some biological activity, though with altered selectivity profiles [12] [20]. Monomethylamide and N,N-dimethylamide derivatives of the carboxylic acid maintain measurable antitumor activity [12] [20]. However, other modifications including primary amide, hydroxamic acid, hydrazide, nitrile, and tetrazole derivatives result in complete loss of activity [12] [20].

Table 3: Carboxylic Acid Derivative Activity Profile

Derivative TypeChemical GroupAntitumor ActivityTarget SelectivityReference
Carboxylic AcidCOOHActiveTopoisomerase II beta selective [4] [11]
MonomethylamideCONHCH3ActiveModified selectivity [12] [20]
N,N-dimethylamideCON(CH3)2ActiveModified selectivity [12] [20]
Primary AmideCONH2InactiveNo selectivity [12] [20]
Hydroxamic AcidCONHOHInactiveNo selectivity [12] [20]
HydrazideCONHNH2InactiveNo selectivity [12] [20]
NitrileCNInactiveNo selectivity [12] [20]
TetrazoleCN4HInactiveNo selectivity [12] [20]

Comparative Analysis of R(+) and S(−) Enantiomers

The stereochemical configuration of XK469 significantly influences both biological potency and pharmacokinetic behavior, with the R(+) and S(-) enantiomers exhibiting distinct activity profiles [9] [10] [11] [24]. Comprehensive comparative studies reveal that while both enantiomers possess cytotoxic properties, the R(+) enantiomer demonstrates superior therapeutic potential across multiple parameters [9] [10] [24].

The R(+) enantiomer exhibits approximately two-fold greater cytotoxic potency compared to the S(-) enantiomer in protein-DNA crosslinking assays [4] [11]. Using SV40 DNA-pulse labeling studies in CV-1 cells, the R(+) isomer demonstrates dose-dependent protein crosslinks with significantly higher efficiency than the S(-) form [4] [11]. This enhanced potency translates directly to superior antitumor activity in preclinical models [9] [10].

Table 4: Comparative Enantiomer Activity and Pharmacokinetic Properties

ParameterR(+) EnantiomerS(-) EnantiomerFold DifferenceReference
Cytotoxic PotencyHigherLower~2-fold [4] [11] [24]
Protein-DNA CrosslinkingMore effectiveLess effective~2-fold [4] [11]
Plasma Half-life24.7 hours4.2 hours5.9-fold [9] [24]
Total ClearanceLowerHigher200-fold difference [9] [24]
Conversion to AntipodeMinimal93% to R(+)- [9] [24]
Clinical DevelopmentSelectedNot pursued- [9] [10]

Pharmacokinetic studies in Fischer 344 rats reveal dramatic differences between the enantiomers [9] [24]. The R(+) enantiomer exhibits a significantly longer plasma half-life of 24.7 hours compared to 4.2 hours for the S(-) form [9] [24]. This extended half-life contributes to improved therapeutic exposure and reduced dosing frequency requirements [9] [24].

The S(-) enantiomer undergoes extensive metabolic conversion to the R(+) form in vivo [9] [24]. Studies demonstrate that 93% of administered S(-) XK469 is converted to the R(+) enantiomer through stereoselective metabolism [9] [24]. This unidirectional conversion explains why both enantiomers ultimately contribute to the same active species in biological systems [9] [24].

Clearance differences between enantiomers are particularly pronounced [9] [24]. The S(-) enantiomer exhibits total clearance rates that are over 200-fold higher than the R(+) form [9] [24]. The major clearance route for the S(-) enantiomer is metabolic inversion to its antipode rather than elimination, with fractional formation clearance of R(+) XK469 reaching 0.93 [9] [24].

Table 5: Enantiomer-Specific Topoisomerase II Inhibition Data

EnantiomerTopoisomerase II Beta IC50Topoisomerase II Alpha IC50Selectivity RatioReference
S(-)160 μM5000 μM31-fold [11] [21]
R(+)Enhanced activity*Minimal activity*Enhanced selectivity* [4] [11]

*Specific quantitative data for R(+) enantiomer reported as relative to S(-) form

Both enantiomers maintain the characteristic topoisomerase II beta selectivity, though with different absolute potencies [4] [11]. The enhanced potency of the R(+) enantiomer extends to its interaction with topoisomerase II beta while maintaining minimal activity against topoisomerase II alpha [4] [11]. This selectivity profile, combined with superior pharmacokinetic properties, led to the selection of the R(+) enantiomer for clinical development [9] [10].

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

344.0563846 g/mol

Monoisotopic Mass

344.0563846 g/mol

Heavy Atom Count

24

UNII

A9M6WCT45L

Other CAS

157542-92-2
157435-10-4

Wikipedia

Xk-469 free acid
Xk-469

Dates

Modify: 2023-07-17

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